

A Comprehensive Technical Guide to 6-Fluoro-1H-indazole-5-carbonitrile

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Compound of Interest

Compound Name: 6-Fluoro-1H-indazole-5-carbonitrile

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This document provides an in-depth overview of the physicochemical properties, potential synthetic routes, and biological significance of **6-Fluoro-1H-indazole-5-carbonitrile**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, known for its wide range of pharmacological activities, including anti-inflammatory, antibacterial, and antitumor effects.^{[1][2]} The introduction of fluorine and a carbonitrile group can significantly modulate the compound's electronic properties, membrane permeability, and metabolic stability, making it a valuable building block for novel therapeutic agents.

Core Physicochemical Properties

The fundamental physicochemical characteristics of **6-Fluoro-1H-indazole-5-carbonitrile** are summarized below. These properties are crucial for predicting its behavior in biological systems and for designing experimental protocols.

Property	Value	Source
CAS Number	633327-11-4	[3][4]
Molecular Formula	C ₈ H ₄ FN ₃	[3]
Molecular Weight	161.14 g/mol	[3]
SMILES	<chem>FC1=CC2=C(C=NN2)C=C1C#N</chem>	[3]
LogP (calculated)	1.57368	[3]
Topological Polar Surface Area (TPSA)	52.47 Å ²	[3]
Hydrogen Bond Acceptors	2	[3]
Hydrogen Bond Donors	1	[3]
Rotatable Bonds	0	[3]
Purity	≥95% (as commercially available)	[3]

Synthetic Pathways and Methodologies

The synthesis of substituted indazoles can be achieved through various chemical strategies.[1] [2] While a specific, detailed experimental protocol for **6-Fluoro-1H-indazole-5-carbonitrile** is not publicly available, a plausible synthetic approach can be inferred from established methods for analogous compounds. A common route involves the cyclization of appropriately substituted phenylhydrazones or related precursors.

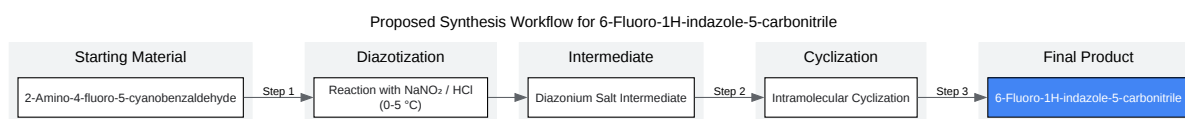
Proposed Experimental Protocol: Synthesis via Cyclization of a Substituted Acetonitrile

A potential synthesis could start from a substituted fluorobenzonitrile, which undergoes reaction with a hydrazine source to form the indazole ring. This methodology is adapted from general principles of indazole synthesis.[1]

- Starting Material: 2-Amino-4-fluoro-5-cyanobenzaldehyde (or a related activated precursor).

- **Diazotization:** The amino group is converted to a diazonium salt using sodium nitrite in an acidic medium (e.g., HCl) at low temperatures (0-5 °C).
- **Cyclization:** The intermediate diazonium salt undergoes intramolecular cyclization to form the indazole ring. This step is often spontaneous or may be promoted by gentle warming.
- **Work-up and Purification:** The reaction mixture is neutralized, and the crude product is extracted with an organic solvent (e.g., ethyl acetate). The product is then purified using column chromatography on silica gel to yield the final **6-Fluoro-1H-indazole-5-carbonitrile**.

Below is a logical workflow diagram illustrating this proposed synthetic pathway.



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Caption: A logical workflow for the synthesis of **6-Fluoro-1H-indazole-5-carbonitrile**.

Biological and Pharmacological Context

Indazole derivatives are of significant interest in drug development due to their ability to act as bioisosteres of indoles, interacting with a wide range of biological targets.^[1] Fluorinated indazoles, in particular, have shown promise as potent and selective inhibitors of various enzymes and receptors.

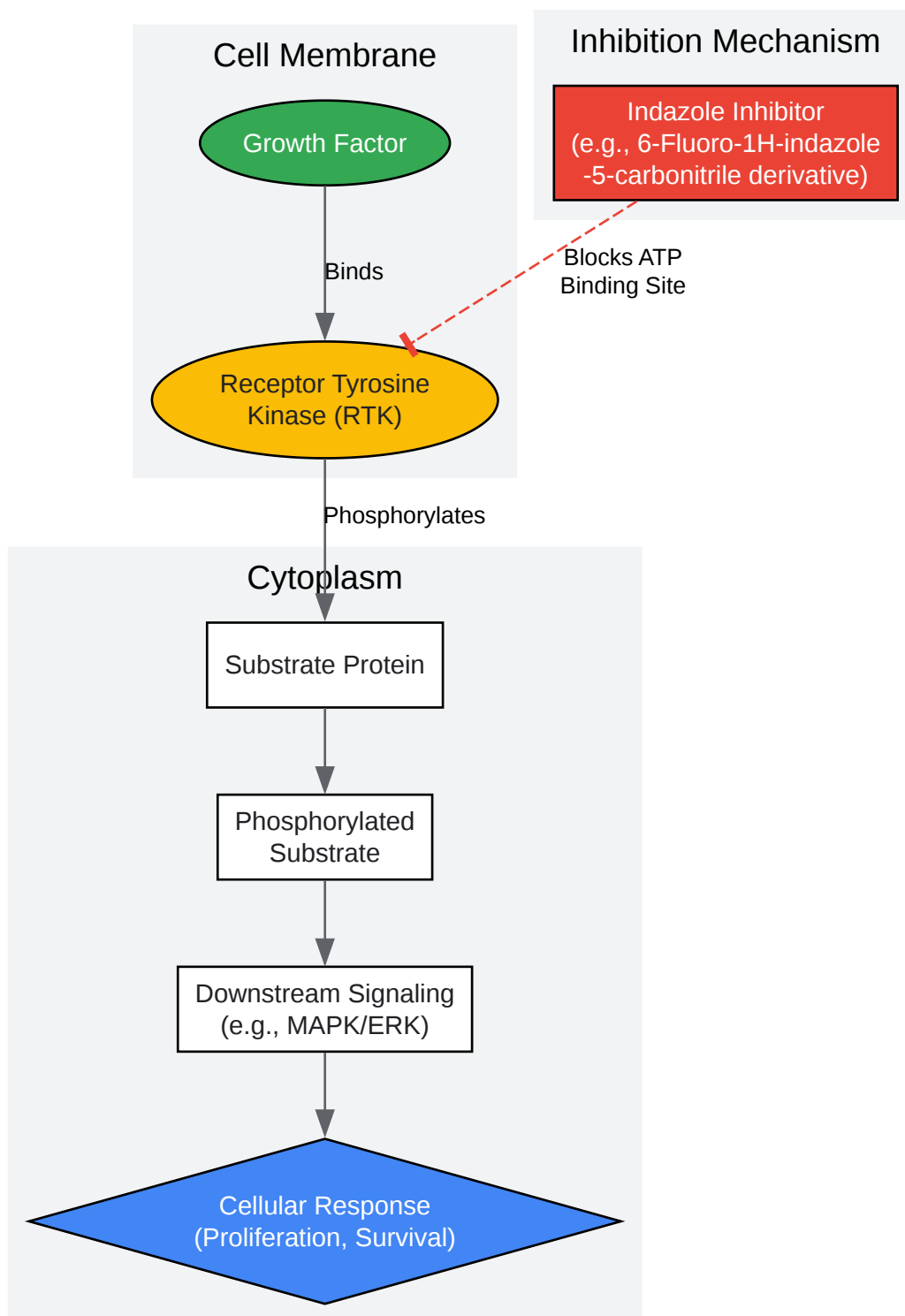
For example, certain 6-fluoroindazole derivatives have been identified as potent inhibitors of Rho-associated protein kinase (ROCK), a target for cardiovascular diseases.^{[5][6]} The presence of a fluorine atom at the C6 position can significantly enhance inhibitory potency and improve pharmacokinetic properties like oral bioavailability.^[5] Other fluorinated indazoles have demonstrated high binding affinity for serotonin receptors (5-HT), which are implicated in central nervous system disorders.^[5]

Given this context, **6-Fluoro-1H-indazole-5-carbonitrile** is a valuable scaffold for library synthesis and screening against various kinase and receptor targets. Its activity would be evaluated through in vitro bioassays.

Illustrative Signaling Pathway: Kinase Inhibition

Many indazole-based compounds function as ATP-competitive kinase inhibitors. The diagram below illustrates a generalized signal transduction pathway where a receptor tyrosine kinase (RTK) is activated by a growth factor, leading to downstream signaling. An indazole-based inhibitor, such as a derivative of **6-Fluoro-1H-indazole-5-carbonitrile**, can block this pathway by binding to the ATP-binding pocket of the kinase, thereby preventing phosphorylation and subsequent cellular responses like proliferation and survival.

Generalized Kinase Inhibition Signaling Pathway

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Caption: Role of an indazole inhibitor in a generic signal transduction cascade.

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